4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride
Description
Properties
IUPAC Name |
(4-chloro-7-methoxyquinazolin-6-yl) acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3.ClH/c1-6(15)17-10-3-7-8(4-9(10)16-2)13-5-14-11(7)12;/h3-5H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYIUUXIRMLRQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621627 | |
| Record name | 4-Chloro-7-methoxyquinazolin-6-yl acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179688-54-1 | |
| Record name | 4-Chloro-7-methoxyquinazolin-6-yl acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acetylation of 7-Methoxyquinazolin-6-ol Precursors
The synthesis begins with the acetylation of 7-methoxyquinazolin-6-ol derivatives to introduce the acetate group at the 6-position. In a representative procedure, 7-methoxyquinazolin-6-ol reacts with acetic anhydride in tetrahydrofuran (THF) under basic conditions. Triethylamine (3 equivalents) neutralizes HCl generated during the reaction, while temperatures are maintained at 0–25°C to prevent side reactions. This step achieves 67–79% yields, confirmed by liquid chromatography–mass spectrometry (LCMS) peaks at m/z 349 [M + H]⁺.
Critical Parameters :
Chlorination at the 4-Position
Chlorination of the quinazoline ring at the 4-position is achieved using thionyl chloride (SOCl₂) or phosphoryl trichloride (POCl₃). Patent EP3609875B1 details chlorination in chloroform with dimethylformamide (DMF) as a catalyst, heated to 60–65°C for 4 hours. The reaction progress is monitored via HPLC, with yields reaching 70–89% after recrystallization from isopropyl alcohol. Alternative methods employ POCl₃ in reflux conditions (120–125°C), though this requires stringent moisture control.
Comparative Chlorination Methods :
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt. In WO2013051883A2, the intermediate is treated with 3–10 equivalents of HCl in a mixed solvent system (isopropyl alcohol/water). Crystallization at 0–10°C yields the hydrochloride salt with >95% purity, verified by ¹H NMR (DMSO-d₆: δ 2.39 ppm for acetate, 11.4 ppm for HCl).
Optimized Conditions :
-
Acid : HCl gas or concentrated aqueous HCl
-
Solvent : Isopropyl alcohol/water (4:1)
-
Temperature : 0–10°C during crystallization
Industrial-Scale Production
Large-Batch Acetylation and Chlorination
Industrial protocols scale the acetylation step using continuous stirred-tank reactors (CSTRs) to maintain temperature control. Chlorination employs SOCl₂ in chlorinated solvents (chloroform or dichloromethane) with automated dosing systems to ensure reagent consistency. A case study from EP3609875B1 reports a 230 g batch of [4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl] acetate hydrochloride synthesized with 89% yield after recrystallization.
Scale-Up Challenges :
-
Exothermic Reactions : Requires jacketed reactors for cooling.
-
Byproduct Management : Neutralization of HCl with sodium bicarbonate.
-
Purification : Centrifugation and washing with cold isopropyl alcohol.
Analytical Characterization
Spectroscopic Data
Post-synthesis characterization includes:
¹H NMR (DMSO-d₆) :
LCMS :
HPLC Purity :
Alternative Methodologies
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Cyclization: Formation of a ring structure from a linear molecule.
Halogenation: Introduction of halogen atoms into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include potassium salts, bromine, and chlorinating agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
Scientific Research Applications
Overview
4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride is a chemical compound with significant potential in various scientific research fields, particularly in medicinal chemistry and biological studies. Its unique structure allows it to interact with specific molecular targets, making it valuable for drug development and other applications.
Medicinal Chemistry
This compound is investigated for its potential as a therapeutic agent, particularly against various cancers. It has shown promising results as an inhibitor of epidermal growth factor receptor (EGFR) and HER2 kinases, which are critical targets in cancer treatment.
Biological Activity :
- Antimicrobial Properties : Demonstrates effectiveness against multiple bacterial strains.
- Tyrosine Kinase Inhibition : Exhibits high affinity for ATP-binding sites on EGFR, with IC50 values as low as 1.8 nM, indicating potent inhibitory activity .
- Cytochrome P450 Inhibition : Identified as an inhibitor of CYP1A2, suggesting implications for drug-drug interactions.
Drug Development
The compound serves as a building block for synthesizing more complex molecules aimed at enhancing the efficacy and selectivity of cancer therapies. Its derivatives have been explored for improved activity against resistant cancer cell lines.
Case Studies :
- Lapatinib Derivatives : Research on novel derivatives based on this compound showed significant inhibition rates against EGFR and HER2, achieving over 97% inhibition at concentrations of 10 µM.
- Molecular Dynamics Studies : These studies provide insights into binding modes with target proteins, supporting its role as a dual inhibitor .
Chemical Research
In chemical research, this compound is utilized in the synthesis of various substituted quinazoline derivatives, which can be further modified for specific applications in materials science and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Quinazoline Derivatives
Key Observations:
Substituent Position Sensitivity :
- The position of methoxy (OMe) and hydroxyl/acetyl groups significantly impacts reactivity. For example, 4-chloro-6-methoxyquinazolin-7-ol (OH at position 7) lacks the acetyl protecting group, making it prone to oxidation compared to the acetate-protected hydrochloride derivative .
- The chlorine at position 4 acts as a leaving group, enabling nucleophilic substitution reactions with amines (e.g., aniline derivatives) to form kinase inhibitor scaffolds .
Role of Hydrochloride Salt: The hydrochloride form improves solubility in polar solvents (e.g., methanol, water), facilitating reactions in homogeneous phases . In contrast, the free base (C₁₁H₉ClN₂O₃) requires organic solvents like isopropyl alcohol for reactions .
Table 2: Reactivity Comparison in Key Reactions
Key Observations:
- The acetate group in this compound serves as a temporary protecting group, enabling selective deprotection under basic conditions to yield 6-hydroxy intermediates critical for further functionalization .
- Compared to its oxo precursor (7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate), the chloro derivative exhibits superior electrophilicity at position 4, accelerating SNAr (nucleophilic aromatic substitution) reactions with amines .
Biological Activity
4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and implications in therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 289.12 g/mol. Its structure features a quinazoline core, which is known for diverse biological activities. The specific substitutions at the 4 and 7 positions (chlorine and methoxy groups) contribute to its unique reactivity and potential efficacy against various biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with 4-chloro-7-methoxyquinazolin-6-yl acetate.
- Reagents : Common reagents include potassium salts, bromine, and chlorinating agents.
- Reaction Conditions : Specific temperatures and solvents are required to optimize yields.
The synthesis process can yield various substituted quinazoline derivatives, which may be further modified for specific applications in medicinal chemistry.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
Antimicrobial Properties
This compound has demonstrated effectiveness against a range of bacterial strains, showcasing its potential as an antimicrobial agent. In vitro studies have confirmed its inhibitory effects on bacterial growth.
Inhibition of Tyrosine Kinases
One of the most notable activities of this compound is its role as an inhibitor of epidermal growth factor receptor (EGFR) and HER2 kinases. The compound has been shown to exhibit high affinity for ATP-binding sites on these receptors, making it a candidate for cancer therapeutics:
- IC50 Values : Certain derivatives have shown IC50 values as low as 1.8 nM against EGFR, indicating potent inhibitory activity .
- Selectivity : The compound exhibits selectivity over other kinases such as CDK2/cyclin A and FGFR1, suggesting a favorable therapeutic profile .
Cytochrome P450 Inhibition
This compound has also been identified as an inhibitor of CYP1A2, a key enzyme involved in drug metabolism. This interaction suggests potential implications for drug-drug interactions when co-administered with other pharmaceutical agents.
Case Studies
Several studies have explored the biological activity of this compound:
- Lapatinib Derivatives : Research focused on synthesizing novel lapatinib derivatives based on this compound demonstrated significant inhibition rates against EGFR and HER2, with some derivatives achieving over 97% inhibition at 10 µM concentrations .
- Molecular Dynamics Studies : These studies revealed insights into the binding modes of the compound with target proteins, further supporting its role as a dual inhibitor .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Similarity Index |
|---|---|
| 4-Chloro-7-methoxyquinazolin-6-yl acetate | 0.88 |
| 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | 0.87 |
| 4-Chloro-7-methoxy-6-pivalamidoquinazoline | 0.83 |
| 2,4-Dichloro-6,7-dimethoxyquinazoline | 0.82 |
| 4-Chloro-6,7-dimethoxy-2-methylquinazoline | 0.81 |
This table illustrates how the unique substitution pattern on the quinazoline ring contributes to its distinct biological activities compared to other similar compounds.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound is synthesized via nucleophilic substitution of 4-chloro-7-methoxyquinazolin-6-yl acetate with aniline derivatives in isopropyl alcohol under reflux. Key parameters include stoichiometric ratios (1.0 equiv. substrate, 1.2 equiv. nucleophile), solvent choice (polar aprotic solvents enhance reactivity), and reaction time (4–6 hours). Purification involves filtration and recrystallization to isolate the hydrochloride salt .
Q. How can researchers confirm the structural integrity and purity of this compound using analytical techniques?
- Methodology :
- NMR : Compare H/C spectra with literature to verify substitution patterns (e.g., methoxy at C7, acetate at C6).
- HPLC : Use reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95% threshold).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 297.1 for the free base) .
Q. What are the recommended storage conditions and handling protocols to maintain the stability of this compound in long-term studies?
- Methodology : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Use desiccants to prevent hydrolysis of the acetate group. Handle in fume hoods with PPE (gloves, lab coat) due to hygroscopic and irritant properties .
Advanced Research Questions
Q. What structural modifications to the quinazoline core enhance kinase inhibitory activity in derivatives of this compound?
- Methodology : Introduce electron-withdrawing groups (e.g., fluoro at C5) to improve binding to ATP pockets. Replace the 4-chloro group with aryl amines (e.g., 3-ethynylaniline) to target EGFR/HER2. Evaluate via enzymatic assays (IC values) and cell proliferation studies (e.g., 22RV1/PC3 lines) .
Q. How do electronic effects of the chloro and methoxy substituents influence reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodology : The 4-chloro group activates the quinazoline core for NAS due to its electron-withdrawing nature, while the 7-methoxy group directs electrophiles to the C6/C5 positions. Computational modeling (DFT calculations) can predict regioselectivity .
Q. What computational methods are suitable for predicting the binding affinity of derivatives to kinase targets like EGFR?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17) to assess binding modes.
- MD Simulations : Analyze stability of ligand-receptor complexes (RMSD <2 Å over 100 ns) .
Q. If NMR spectra of synthesized derivatives show unexpected peaks, what steps resolve impurities?
- Methodology :
- Impurity Profiling : Compare with side products (e.g., unreacted starting material via H NMR at δ 2.1 ppm for acetate).
- Chromatographic Purification : Optimize gradient elution in flash chromatography (hexane/EtOAc) .
Q. How should discrepancies in biological activity data across cell lines (e.g., 22RV1 vs. PC3) be addressed?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
